molecular formula C18H18FNO3 B12198557 N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-beta-alanine

N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-beta-alanine

Cat. No.: B12198557
M. Wt: 315.3 g/mol
InChI Key: CPBPASUSXLMRIY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-beta-alanine involves several steps. One common method includes the reaction of 2-(2-fluorobiphenyl-4-yl)propanoic acid with beta-alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2-fluorobiphenyl-4-yl)propanoyl]-beta-alanine involves the inhibition of specific enzymes and pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . By blocking these enzymes, the compound can reduce inflammation and pain. Additionally, it may interfere with the replication of certain cancer cells by targeting specific molecular pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H18FNO3

Molecular Weight

315.3 g/mol

IUPAC Name

3-[2-(3-fluoro-4-phenylphenyl)propanoylamino]propanoic acid

InChI

InChI=1S/C18H18FNO3/c1-12(18(23)20-10-9-17(21)22)14-7-8-15(16(19)11-14)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,20,23)(H,21,22)

InChI Key

CPBPASUSXLMRIY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCCC(=O)O

Origin of Product

United States

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